

Application Notes and Protocols for Monitoring Lysosomal Dynamics with NDI Probes

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Compound of Interest

Compound Name: NDI-Lyso

Cat. No.: B15581752

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Introduction

Lysosomes are critical cellular organelles involved in degradation, recycling, signaling, and cellular homeostasis. Their dynamic nature and acidic internal environment are essential for their function. Dysregulation of lysosomal dynamics is implicated in a variety of diseases, including cancer and neurodegenerative disorders. This document provides detailed application notes and protocols for two distinct naphthalimide-based probes, referred to herein as NDI pH Probe and **NDI-Lyso** Anticancer Agent, for studying and manipulating lysosomal dynamics.

Part 1: NDI pH Probe for Monitoring Lysosomal pH Dynamics

The NDI pH Probe is a fluorescent small molecule designed for the real-time monitoring of pH fluctuations within lysosomes of living cells. Its fluorescence is quenched at neutral pH and exhibits a significant increase in intensity within the acidic environment of lysosomes, making it an excellent tool for studying lysosomal acidification and pH-related dynamic processes.

Data Presentation: Photophysical Properties of NDI pH Probe

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~480 nm	[1]
Emission Wavelength (λ_{em})	~561 nm	
pKa	4.50	[1]
Optimal pH Range for Linear Response	3.00–6.50	[1]
Cell Permeability	Good	[1]
Lysosomal Colocalization (Pearson's Coefficient with Lyso-Tracker Red)	0.72	[1]

Experimental Protocol: Live-Cell Imaging of Lysosomal pH

This protocol details the use of the NDI pH Probe for visualizing and monitoring lysosomal pH in cultured mammalian cells (e.g., HeLa cells).

Materials:

- NDI pH Probe
- Dimethyl sulfoxide (DMSO)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging medium
- Confocal microscope with environmental chamber (37°C, 5% CO₂)
- 96-well imaging plates or coverslip-bottom dishes
- HeLa cells (or other mammalian cell line)

Procedure:

- **Cell Seeding:**
 - Seed HeLa cells onto a 96-well imaging plate or coverslip-bottom dish at a density that will result in 50-70% confluency on the day of the experiment.
 - Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
- **Probe Preparation:**
 - Prepare a 10 mM stock solution of the NDI pH Probe in high-quality, anhydrous DMSO.
 - From the stock solution, prepare a 10 µM working solution in complete cell culture medium.
- **Cell Staining:**
 - Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
 - Add the 10 µM NDI pH Probe working solution to the cells.
 - Incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
- **Imaging:**
 - After incubation, aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - Place the imaging plate or dish onto the stage of the confocal microscope equipped with an environmental chamber.
 - Allow the cells to equilibrate for at least 10 minutes.
 - Acquire images using an excitation wavelength of approximately 480 nm and collect the emission between 500-600 nm.

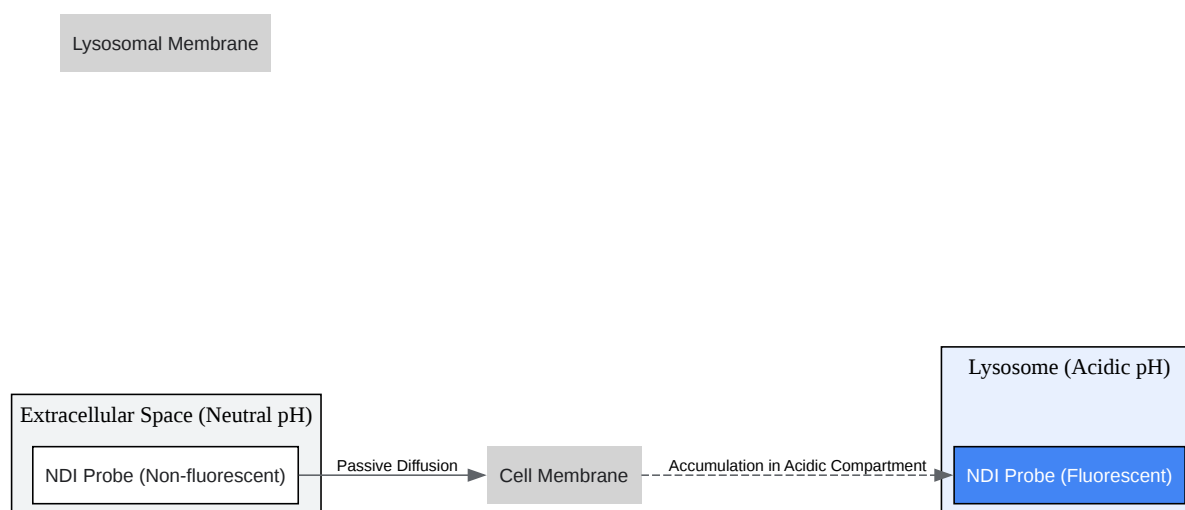
- For time-lapse imaging of lysosomal pH dynamics, acquire images at desired intervals.

Optional Co-staining with Lyso-Tracker Red:

To confirm the lysosomal localization of the NDI pH Probe, co-staining with a commercially available lysosomal marker can be performed.

- During the last 15 minutes of the NDI pH Probe incubation, add Lyso-Tracker Red to the medium at its recommended concentration.
- Proceed with the washing and imaging steps as described above, acquiring images in both the green (NDI) and red (Lyso-Tracker) channels.

Visualization: Mechanism of NDI pH Probe



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NDI pH Probe fluorescence is activated in the acidic lysosome.

Part 2: NDI-Lyso Anticancer Agent for Inducing and Monitoring Lysosomal Disruption

The **NDI-Lyso** Anticancer Agent is a lysosome-targeting compound that undergoes enzyme-instructed self-assembly within cancer cell lysosomes. This process, catalyzed by cathepsin B,

leads to the formation of rigid fibers, resulting in lysosomal membrane permeabilization (LMP) and subsequent caspase-independent apoptosis.

Data Presentation: Anticancer Activity of NDI-Lyso

Cell Line	IC50 (μM)	Cell Type
Various Cancer Cell Lines	~10	Cancer
Normal Cells	>60	Non-cancerous

Note: Specific IC50 values for a broad range of cancer cell lines are not readily available in the public domain. The provided values are general estimates based on available information.

Experimental Protocols

Protocol 2.1: Evaluation of NDI-Lyso Cytotoxicity

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of the NDI-Lyso Anticancer Agent in a cancer cell line.

Materials:

- NDI-Lyso Anticancer Agent
- DMSO
- Cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium
- 96-well cell culture plates
- MTT or other cell viability assay reagent

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

- **Compound Preparation:** Prepare a serial dilution of the **NDI-Lyso** Anticancer Agent in complete cell culture medium.
- **Treatment:** Replace the medium in the cell plate with the prepared dilutions of **NDI-Lyso**. Include a vehicle control (medium with DMSO).
- **Incubation:** Incubate the cells for 24-72 hours.
- **Viability Assay:** Perform a cell viability assay according to the manufacturer's instructions.
- **Data Analysis:** Calculate the IC50 value from the dose-response curve.

Protocol 2.2: Cathepsin B Activity Assay

This protocol measures the activity of cathepsin B, the enzyme responsible for activating the **NDI-Lyso** agent.

Materials:

- Cathepsin B activity assay kit (fluorometric)
- Cell lysis buffer
- Treated and untreated cell lysates

Procedure:

- **Cell Lysis:** Lyse cells treated with **NDI-Lyso** and control cells according to the assay kit instructions.
- **Assay:** Perform the cathepsin B activity assay on the cell lysates following the kit's protocol. This typically involves incubating the lysate with a fluorogenic cathepsin B substrate.
- **Measurement:** Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
- **Analysis:** Compare the cathepsin B activity in treated versus untreated cells.

Protocol 2.3: Lysosomal Membrane Permeabilization (LMP) Assay

This protocol assesses the integrity of the lysosomal membrane after treatment with **NDI-Lyso**.

Materials:

- Acridine Orange (AO) or LysoTracker Red
- Live-cell imaging medium
- Confocal microscope

Procedure:

- Cell Treatment: Treat cells with **NDI-Lyso** for various time points.
- Staining: In the final 15-30 minutes of treatment, stain the cells with a lysosomotropic dye like Acridine Orange or LysoTracker Red.
- Imaging: Wash the cells and image them using a confocal microscope.
- Analysis: In healthy cells, the dye will accumulate in intact, acidic lysosomes, appearing as bright puncta. Upon LMP, the dye will leak into the cytosol, resulting in a diffuse and weaker fluorescence signal.

Protocol 2.4: Caspase-Independent Apoptosis Assay

This protocol helps to confirm that the cell death induced by **NDI-Lyso** is independent of caspases.

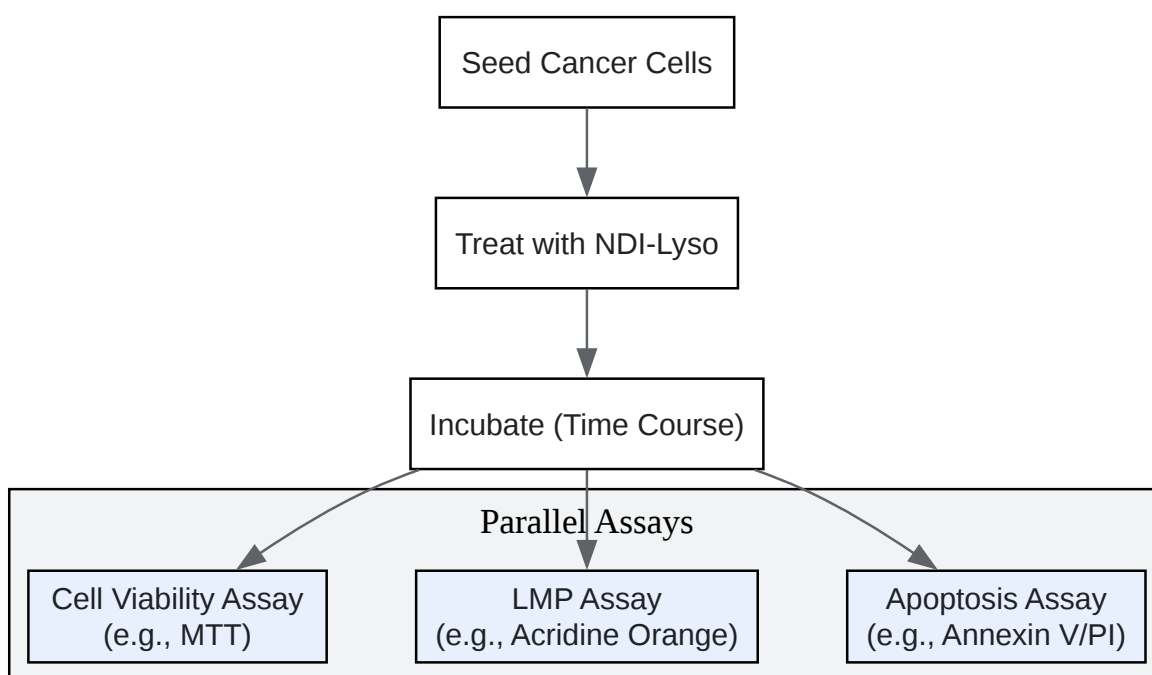
Materials:

- Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
- Pan-caspase inhibitor (e.g., Z-VAD-FMK)
- Flow cytometer

Procedure:

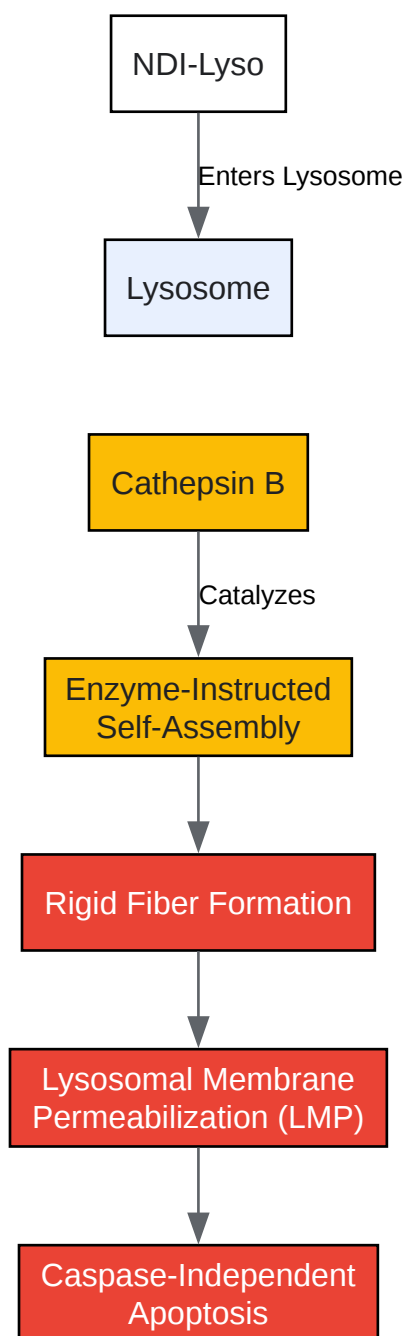
- Pre-treatment (for control): Pre-treat a set of cells with a pan-caspase inhibitor for 1 hour before adding **NDI-Lyso**.
- Treatment: Treat cells with **NDI-Lyso** (with and without the caspase inhibitor).
- Staining: Stain the cells with Annexin V-FITC and PI according to the kit's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Analysis: If **NDI-Lyso** induces apoptosis in the presence of the pan-caspase inhibitor, it indicates a caspase-independent mechanism.

Visualizations



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Experimental workflow for assessing **NDI-Lyso** activity.



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Signaling pathway of **NDI-Lyso**-induced cell death.

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References

- 1. researchgate.net [researchgate.net]
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